![molecular formula C13H20O2 B2518666 2-[(1-金刚烷氧基)甲基]环氧乙烷 CAS No. 130187-71-2](/img/structure/B2518666.png)

2-[(1-金刚烷氧基)甲基]环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

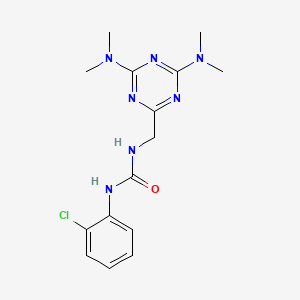

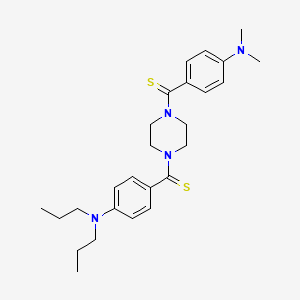

2-[(1-Adamantyloxy)methyl]oxirane is a compound that belongs to the class of organic chemicals known as oxiranes, which are three-membered cyclic ethers. The adamantyl group attached to this oxirane ring indicates that the compound possesses the bulky and rigid tricyclic adamantane structure, which can impart unique physical and chemical properties to the molecule.

Synthesis Analysis

The synthesis of oxiranes with adamantane structures can be achieved through the epoxidation of unsaturated compounds in the adamantane series. For instance, functionally substituted oxiranes have been synthesized using m-chloroperoxybenzoic acid as an oxidizing agent . The presence of the adamantyl group can influence the reactivity of the oxirane ring, as seen in the synthesis of protoadamantane-4-spiro-oxiran and its subsequent reactions .

Molecular Structure Analysis

The molecular structure of oxiranes like 2-[(1-Adamantyloxy)methyl]oxirane is characterized by the three-membered oxirane ring, which is highly strained due to its small ring size. The adamantyl group is known for its high stability and can affect the overall conformation and reactivity of the molecule. The molecular recognition properties of adamantane derivatives, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the versatility of the adamantane moiety in forming one-dimensional motifs through hydrogen bonding .

Chemical Reactions Analysis

The reactivity of the C(sp3)–H bonds in adamantane derivatives can be influenced by the electron-withdrawing ability of substituents, as shown in the oxygenation reactions with methyl(trifluoromethyl)dioxirane . Adamantyl-substituted oxiranes can undergo regioselective ring-opening reactions with various nucleophiles, leading to a range of products including halogen substitution and trifunctional derivatives . Additionally, the stability of the adamantyl carbocation plays a role in alkylation reactions, as seen in the alkylation of xylenes with 2-(1-adamantylimino)-5-methyl-1,3-oxathiolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(1-Adamantyloxy)methyl]oxirane are influenced by both the oxirane ring and the adamantyl group. The oxirane ring is known for its reactivity due to ring strain, while the adamantyl group contributes to the stability and rigidity of the molecule. The electron-withdrawing or donating properties of substituents on the adamantane structure can modulate the reactivity of the molecule, as evidenced by the study of C(sp3)–H bond reactivity . The ability of adamantane derivatives to participate in molecular recognition and assembly indicates that these compounds can have unique and adaptable interactions with other molecules .

科学研究应用

选择性氧化烃类: 2-[(1-金刚烷氧基)甲基]环氧乙烷已用于烃类的选择性氧化,特别是含有环丙基部分的烃类。研究表明其在各种化合物的直接氧官能化中具有有效性,突出了其在有机合成中的潜力 (D’Accolti et al., 2003).

烯醇醚环氧化: 该化合物已用于烯醇醚的环氧化,例如烷氧基(芳基)亚甲基金刚烷,以高效率生成螺环氧杂环。这表明其在创建具有复杂有机结构的化合物中的用途,在制药和材料科学中具有潜在的应用 (Troisi et al., 1989).

与氨基氧自由基的反应: 涉及 2-[(1-金刚烷氧基)甲基]环氧乙烷与氨基氧自由基(如 TEMPO)反应的研究提供了对自由基机制和甲氧胺产生的见解。这一研究领域对于理解有机化学中的基于自由基的反应至关重要 (Dinoi et al., 1998).

化学发光研究: 观察到该化合物被甲基(三氟甲基)二氧杂环烷氧化时会引起化学发光,使其成为开发新型化学发光材料和传感器的潜在候选物 (Kazakov et al., 2001).

功能化取代环氧乙烷的合成: 该化合物已用于合成功能化取代环氧乙烷,表明其在创建具有多种有机分子的作用,在包括药学和材料科学在内的各个领域具有潜在的应用 (Leonova et al., 2020).

烷烃 C-H 键的氧化: 已研究其在烷烃 C-H 键氧化中的应用,揭示了反应机制和过渡态中的电子分布,这对于催化过程的设计至关重要 (González-Núñez et al., 2005).

碳钢中的防腐蚀性能: 对芳香族环氧单体的研究(包括 2-[(1-金刚烷氧基)甲基]环氧乙烷的衍生物)表明,这些化合物可以作为碳钢在酸性溶液中的有效缓蚀剂。这一发现对工业应用具有影响,尤其是在材料保护领域 (Dagdag et al., 2019).

未来方向

The future directions of 2-[(1-Adamantyloxy)methyl]oxirane could involve further exploration of its synthesis and reactions. As functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, remain virtually unstudied , there is potential for significant advancements in this area of research.

属性

IUPAC Name |

2-(1-adamantyloxymethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-2-11-3-10(1)5-13(4-9,6-11)15-8-12-7-14-12/h9-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIAGOLKGAHWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Adamantyloxy)methyl]oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)